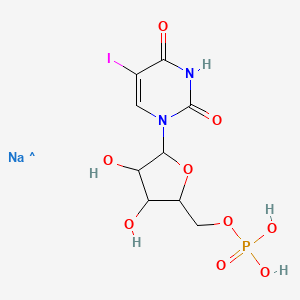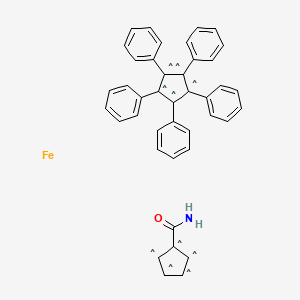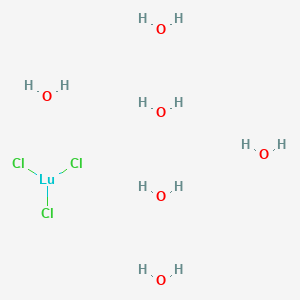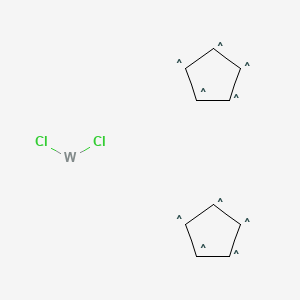
CID 16219533
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “CID 16219533” is known as 5-Iodouridine 5′-monophosphate sodium salt. It is a nucleotide analog where the uridine base is iodinated at the 5-position. This compound is primarily used in biochemical research and has applications in the study of nucleic acid interactions and enzymatic processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodouridine 5′-monophosphate sodium salt typically involves the iodination of uridine monophosphate. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by selective iodination at the 5-position of the uracil ring. The final step involves deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography to ensure the removal of impurities.
Types of Reactions:
Oxidation: 5-Iodouridine 5′-monophosphate sodium salt can undergo oxidation reactions, particularly at the iodinated position.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as thiols or amines.
Hydrolysis: Acidic or basic solutions.
Major Products:
Oxidation: Products may include iodinated uracil derivatives.
Substitution: Various substituted uridine monophosphate derivatives.
Hydrolysis: Free uridine and inorganic phosphate.
科学研究应用
5-Iodouridine 5′-monophosphate sodium salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a probe to study nucleic acid interactions and modifications.
Biology: In the investigation of RNA and DNA synthesis and function.
Industry: Used in the synthesis of modified nucleotides for various biochemical assays and diagnostic tools.
作用机制
The compound exerts its effects by incorporating into nucleic acids, where the iodine atom can influence the structure and function of the nucleic acid. This can affect enzymatic processes such as polymerase activity and nucleic acid binding. The molecular targets include various enzymes involved in nucleic acid metabolism, and the pathways affected are those related to nucleic acid synthesis and repair.
相似化合物的比较
- 5-Bromouridine 5′-monophosphate sodium salt
- 5-Fluorouridine 5′-monophosphate sodium salt
- 5-Chlorouridine 5′-monophosphate sodium salt
Comparison: 5-Iodouridine 5′-monophosphate sodium salt is unique due to the presence of the iodine atom, which has a larger atomic radius and different electronic properties compared to bromine, fluorine, and chlorine. This can result in different reactivity and interactions with nucleic acids and enzymes, making it a valuable tool for specific biochemical studies.
属性
分子式 |
C9H12IN2NaO9P |
|---|---|
分子量 |
473.07 g/mol |
InChI |
InChI=1S/C9H12IN2O9P.Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19;/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19); |
InChI 键 |
MPQNAFHSIXBMRA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)I.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















